molecular formula C12H15N3 B6142556 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine CAS No. 63203-92-9

3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine

Cat. No. B6142556
CAS RN: 63203-92-9
M. Wt: 201.27 g/mol
InChI Key: FMHDYHBBHMTYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, also known as 4-methyl-3,5-dimethylpyrazole-1-amine, is an organic compound with a molecular formula of C8H12N2. This compound is an important building block for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of various other compounds, such as dyes, pigments, and other organic materials. In addition, this compound has been found to have a number of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine in laboratory experiments include its availability, low cost, and its relative ease of synthesis. Additionally, this compound has been found to have a number of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The limitations of using this compound in laboratory experiments include its lack of specificity and its potential toxicity.

Future Directions

Future research on 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine could focus on further elucidating its mechanism of action, as well as exploring its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research could be conducted to identify new synthetic routes for the synthesis of this compound, as well as to identify new biological activities of this compound. Furthermore, further research could be conducted to identify potential toxicity associated with this compound, as well as to explore its potential use in the development of novel drugs and agrochemicals. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine can be achieved by a number of different methods, including the Grignard reaction, the Wittig reaction, and the Stork enamine reaction. The Grignard reaction involves the reaction of an alkyl halide with a magnesium halide, followed by the addition of an aldehyde or ketone. The Wittig reaction involves the reaction of an alkyl halide with an aldehyde or ketone, followed by the addition of a phosphonium salt. The Stork enamine reaction involves the reaction of an aldehyde or ketone with an amine, followed by the addition of an alkyl halide.

Scientific Research Applications

3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine has been studied extensively for its potential applications in the pharmaceutical, agrochemical, and other industries. In particular, this compound has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been studied for its potential use as an intermediate in the synthesis of various other compounds, such as dyes, pigments, and other organic materials.

properties

IUPAC Name

3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-8-4-6-11(7-5-8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHDYHBBHMTYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.